molecular formula C16H14ClNO6S B3005051 Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate CAS No. 339101-60-9

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate

Cat. No.: B3005051
CAS No.: 339101-60-9
M. Wt: 383.8
InChI Key: SEHSUMOUWUIOQG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C16H14ClNO6S and its molecular weight is 383.8. The purity is usually 95%.
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Scientific Research Applications

  • Physicochemical Properties and Complex Formation : Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate has been studied for its acid-base properties, solubility, and chemical stability. Complexes with Cu(II), Co(II), and Ni(II) using this compound have been prepared and analyzed, particularly focusing on their solubility products (Chekanova et al., 2014).

  • Synthesis and Biological Evaluation : Studies on the synthesis and characterization of this compound and related derivatives have been conducted. These studies include the biological evaluation of these compounds, especially focusing on their potential as antioxidants and metal chelating agents. This research is significant in the context of treating metal-induced oxidative stress-related diseases (Sudhana & Adi, 2019).

  • Spectral Studies and C-S Bond Fission : Research has also been conducted on the synthesis of ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates, including the this compound. This includes exploring the structure of these esters using IR, NMR, and mass spectra and studying their carbon-sulfur bond fission properties (El-Bardan, 1992).

  • Synthesis of Pyrrole-Annulated Heterocyclic Systems : There is also research on the synthesis of pyrrole-annulated heterocyclic systems using this compound as a starting material. This includes the study of various derivatives and their potential applications (Santo et al., 1998).

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S/c1-2-24-16(19)11-3-8-15(18(20)21)12(9-11)10-25(22,23)14-6-4-13(17)5-7-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSUMOUWUIOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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